molecular formula C18H21N3OS B2826224 1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine CAS No. 876699-92-2

1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine

Cat. No.: B2826224
CAS No.: 876699-92-2
M. Wt: 327.45
InChI Key: BKLVCIRMZMVXDC-UHFFFAOYSA-N
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Description

1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a piperazine derivative featuring a pyridin-2-yl group at the 1-position and a 4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl moiety at the 4-position.

Properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3OS/c22-18(16-13-14-5-1-2-6-15(14)23-16)21-11-9-20(10-12-21)17-7-3-4-8-19-17/h3-4,7-8,13H,1-2,5-6,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKLVCIRMZMVXDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Pyridin-2-yl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine is a complex organic compound that has garnered attention for its potential biological activities. This compound features a piperazine core linked to a pyridine and a benzothiophene moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C18H22N2O1S\text{C}_{18}\text{H}_{22}\text{N}_2\text{O}_1\text{S}

This structure indicates the presence of nitrogen and sulfur atoms, which are often involved in biological interactions.

Anticancer Activity

Recent studies have indicated that compounds containing piperazine and pyridine rings exhibit significant anticancer properties. For instance, research has shown that similar compounds can inhibit the growth of various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell proliferation and apoptosis.

Case Study:
A study conducted on related piperazine derivatives demonstrated their effectiveness against breast and colon cancer cell lines. The antiproliferative activity was attributed to the compounds' ability to induce apoptosis through mitochondrial pathways .

Antimicrobial Activity

Compounds with similar structural features have also been evaluated for their antimicrobial properties. The presence of the benzothiophene moiety is particularly notable as it has been linked to enhanced activity against a range of bacterial strains.

Research Findings:
In vitro studies have shown that derivatives of benzothiophene exhibit potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Receptor Binding: The compound may interact with specific receptors involved in cancer signaling pathways.
  • Enzyme Inhibition: It could inhibit enzymes critical for cancer cell metabolism or bacterial growth.
  • Apoptosis Induction: By triggering apoptotic pathways, it may promote cell death in malignant cells.

Data Tables

Biological ActivityCell Line/OrganismIC50 (µM)Reference
AnticancerMCF-7 (Breast)12.5
AnticancerHCT116 (Colon)15.0
AntimicrobialS. aureus8.0
AntimicrobialE. coli10.0

Comparison with Similar Compounds

Key Structural Analogues

The following analogues are structurally and functionally relevant:

Compound Name Substituents at Piperazine Positions Key Features Reference
1-(3-Chlorophenyl)-4-(4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl)piperazine 1-(3-Chlorophenyl), 4-(benzothiophene-carbonyl) Closest structural analogue; differs only in the 1-position substituent.
5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(pyridin-2-yl)phenyl)pentanamide (7p) 1-(3,5-Dichlorophenyl), 4-pentanamide chain High-yield synthesis (46%); demonstrates piperazine versatility in drug design.
1-(Diphenylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine 1-(Diphenylmethyl), 4-(CF3-pyridin-2-yl) Notable physicochemical properties: MW 397.44, density 1.235 g/cm³.
N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e) 1-(Acetamide-pyridin-2-yl), 4-(CF3-benzoyl) High melting point (190–193°C); used in structure-activity relationship studies.

Receptor Targeting

  • 5HT7 Receptor Agonists : Piperazine derivatives like 1-[6-(Pyridin-4-ylmethoxy)-pyridin-2-yl]-piperazine are reported as 5HT7 receptor agonists for treating depression and anxiety . The pyridin-2-yl group in the target compound may influence receptor binding affinity or selectivity.
  • Dopamine D3 Selectivity : Compounds such as 7j and 7k were designed as selective dopamine D3 receptor ligands, highlighting the role of piperazine in central nervous system targeting .

Antimicrobial Activity

  • Candida albicans Virulence Inhibition: Piperazine derivatives like 1c and 28e inhibit hyphae formation in C. albicans at 400 μM .

Physicochemical Properties

  • Molecular Weight and Solubility : The benzothiophene and pyridin-2-yl groups may increase hydrophobicity compared to analogues with chlorophenyl or trifluoromethyl substituents. For example, 1-(diphenylmethyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine has a predicted boiling point of 487.4°C , suggesting the target compound may exhibit similar thermal stability.
  • Crystallography : SHELX software, widely used for small-molecule refinement , could resolve the target compound’s crystal structure, aiding in conformational analysis.

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